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Compound of Interest

Compound Name: 3,4-Dimethylbenzyl alcohol

Cat. No.: B151403 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the

Spectroscopic Signatures of (3,4-Dimethylphenyl)methanol and Structurally Related Benzyl

Alcohols.

This guide provides a comprehensive comparison of the spectroscopic data for (3,4-

Dimethylphenyl)methanol alongside its isomers—(2,3-Dimethylphenyl)methanol, (2,5-

Dimethylphenyl)methanol, and (3,5-Dimethylphenyl)methanol—and the parent compound,

benzyl alcohol. The presented data, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy,

and Mass Spectrometry (MS), offers a valuable resource for the identification, characterization,

and quality control of these compounds in research and development settings.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data points for (3,4-

Dimethylphenyl)methanol and its related compounds. These values have been compiled from

various spectral databases and literature sources.

¹H NMR Spectral Data (CDCl₃, 400 or 500 MHz)
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Compound Ar-H (ppm) -CH₂- (ppm) -OH (ppm) -CH₃ (ppm)

(3,4-

Dimethylphenyl)

methanol

7.10-7.15 (m,

3H)
4.63 (s, 2H) 1.65 (s, 1H) 2.25 (s, 6H)

(2,3-

Dimethylphenyl)

methanol

6.95-7.15 (m,

3H)
4.69 (s, 2H) 1.70 (s, 1H)

2.29 (s, 3H), 2.19

(s, 3H)

(2,5-

Dimethylphenyl)

methanol

7.05 (s, 1H), 6.98

(d, 1H), 6.92 (d,

1H)

4.62 (s, 2H) 1.68 (s, 1H)
2.30 (s, 3H), 2.25

(s, 3H)

(3,5-

Dimethylphenyl)

methanol

6.95 (s, 1H), 6.85

(s, 2H)
4.60 (s, 2H) 1.72 (s, 1H) 2.29 (s, 6H)

Benzyl Alcohol
7.25-7.40 (m,

5H)
4.67 (s, 2H) 2.10 (br s, 1H) -

¹³C NMR Spectral Data (CDCl₃, 101 or 126 MHz)
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Compound Ar-C (ppm) -CH₂- (ppm) -CH₃ (ppm)

(3,4-

Dimethylphenyl)metha

nol

138.2, 136.8, 135.0,

129.9, 128.0, 125.5
65.2 19.8, 19.3

(2,3-

Dimethylphenyl)metha

nol

138.8, 137.2, 136.1,

129.5, 128.4, 125.8
63.1 20.4, 16.0

(2,5-

Dimethylphenyl)metha

nol

138.1, 135.8, 130.3,

129.8, 128.7, 128.2
63.5 21.0, 19.0

(3,5-

Dimethylphenyl)metha

nol

140.9, 137.9, 129.2,

125.1
65.3 21.3

Benzyl Alcohol
140.9, 128.6, 127.6,

127.0
65.2 -

Infrared (IR) Spectral Data (Liquid Film or KBr Pellet,
cm⁻¹)
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Compound O-H Stretch C-H (Aromatic) C-H (Aliphatic) C-O Stretch

(3,4-

Dimethylphenyl)

methanol

~3350 (broad) ~3020 ~2920, 2860 ~1030

(2,3-

Dimethylphenyl)

methanol

~3340 (broad) ~3010 ~2930, 2870 ~1025

(2,5-

Dimethylphenyl)

methanol

~3330 (broad) ~3015 ~2925, 2865 ~1020

(3,5-

Dimethylphenyl)

methanol

~3360 (broad) ~3025 ~2915, 2855 ~1035

Benzyl Alcohol ~3340 (broad) ~3030 ~2930, 2870 ~1028

Mass Spectrometry Data (Electron Ionization, m/z)
Compound Molecular Ion [M]⁺ Base Peak Key Fragments

(3,4-

Dimethylphenyl)metha

nol

136 121 105, 91, 77

(2,3-

Dimethylphenyl)metha

nol

136 121 105, 91, 77

(2,5-

Dimethylphenyl)metha

nol

136 121 105, 91, 77

(3,5-

Dimethylphenyl)metha

nol

136 121 105, 91, 77

Benzyl Alcohol 108 107 79, 77, 51
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Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in ~0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition: Proton NMR spectra were recorded on a 400 or 500 MHz spectrometer.

A standard single-pulse experiment was used with a spectral width of approximately 16 ppm,

a relaxation delay of 1 second, and 16 to 32 scans.

¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired on the same instrument at a

frequency of 101 or 126 MHz. A proton-decoupled pulse sequence was used with a spectral

width of approximately 220 ppm, a relaxation delay of 2 seconds, and typically 1024 or more

scans to achieve an adequate signal-to-noise ratio.

Data Processing: The free induction decay (FID) was Fourier transformed, and the resulting

spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS

signal at 0.00 ppm for ¹H NMR and the residual solvent signal of CDCl₃ at 77.16 ppm for ¹³C

NMR.

Infrared (IR) Spectroscopy
Sample Preparation (Liquid Film): For liquid samples, a single drop of the neat compound

was placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates

to form a thin film.

Sample Preparation (KBr Pellet): For solid samples, approximately 1-2 mg of the compound

was finely ground with ~100 mg of dry KBr powder. The mixture was then pressed into a thin,

transparent pellet using a hydraulic press.

Data Acquisition: The IR spectrum was recorded using a Fourier-transform infrared (FT-IR)

spectrometer. A background spectrum of the empty sample compartment (or a pure KBr
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pellet) was collected first. The sample was then placed in the beam path, and the spectrum

was typically acquired over the range of 4000-400 cm⁻¹ by co-adding 16 or 32 scans at a

resolution of 4 cm⁻¹.

Data Processing: The sample spectrum was ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample was introduced into the mass spectrometer via a direct

insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small

amount of the sample was placed in a capillary tube. For GC-MS, a dilute solution of the

sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) was injected.

Ionization: Electron ionization (EI) was used with a standard electron energy of 70 eV.

Mass Analysis: The resulting ions were separated by a quadrupole or time-of-flight (TOF)

mass analyzer.

Data Acquisition: The mass spectrum was scanned over a mass-to-charge (m/z) range of

approximately 40-400 amu.

Data Interpretation: The resulting mass spectrum was analyzed to identify the molecular ion

peak and the major fragment ions.

Visualization of Spectroscopic Comparison
The following diagram illustrates the logical workflow for comparing the spectroscopic data of

(3,4-Dimethylphenyl)methanol with its alternatives.
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Workflow for Spectroscopic Comparison of (3,4-Dimethylphenyl)methanol

Target Compound Alternative Compounds

Spectroscopic Techniques

Data Analysis and Comparison

(3,4-Dimethylphenyl)methanol

NMR (1H, 13C)Infrared (IR) Mass Spectrometry (MS)

(2,3-Dimethylphenyl)methanol (2,5-Dimethylphenyl)methanol(3,5-Dimethylphenyl)methanol Benzyl Alcohol

Compare Chemical Shifts
(Aromatic, -CH2-, -CH3)

Compare Vibrational Bands
(O-H, C-O)

Compare Fragmentation Patterns
([M]+, Base Peak)

Click to download full resolution via product page

Caption: Workflow for the comparative analysis of spectroscopic data.

To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of (3,4-
Dimethylphenyl)methanol and Its Isomers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b151403#spectroscopic-data-for-3-4-dimethylphenyl-
methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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